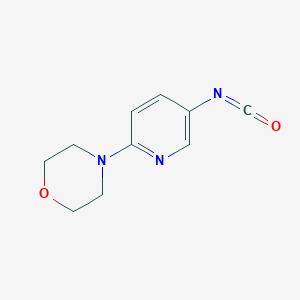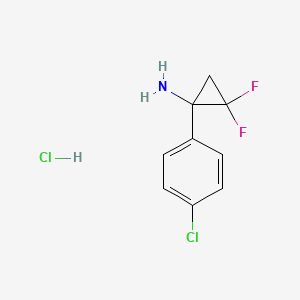![molecular formula C23H26ClN5O4 B15318090 2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid is a useful research compound. Its molecular formula is C23H26ClN5O4 and its molecular weight is 471.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid typically involves multiple steps. It starts with the construction of the quinoline core, followed by the introduction of the chloro-substituted pyrimidine and the attachment of the piperidine ring. The final step often involves the formation of the oxyacetic acid moiety through esterification or amidation.
Industrial Production Methods: While specific industrial methods may vary, they generally include optimized reaction conditions to improve yield and purity, including the use of advanced catalysts and solvents. Temperature control, pressure settings, and the precise order of reagent addition are critical factors in scaling up the synthesis for industrial production.
化学反应分析
Types of Reactions: This compound can undergo various types of reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or alcohols) are commonly used. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide, and sometimes inert atmospheres.
Major Products: The reactions can produce derivatives with modified functional groups, such as hydroxy or methoxy derivatives, depending on the specific reagents and conditions.
4. Scientific Research Applications: 2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid has applications across chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block in synthetic organic chemistry for the development of more complex molecules.
Biology: Research focuses on its interactions with biological macromolecules, particularly nucleic acids and proteins, to study binding affinities and specific activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the realm of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the development of specialized coatings, polymers, and as a precursor for high-value chemical products.
5. Mechanism of Action: The compound exerts its effects by binding to specific molecular targets, often involving enzyme inhibition or receptor modulation. Its mechanism typically involves interference with biological pathways by mimicking or blocking natural substrates or ligands, which can lead to a cascade of downstream effects. Understanding these pathways is crucial for therapeutic applications.
6. Comparison with Similar Compounds: this compound is unique due to its combination of functional groups and structural rigidity, which differentiates it from other compounds such as:
相似化合物的比较
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]quinolin-3-yl]acetic acid
2-[6-[[5-chloro-2-piperidin-1-yl]pyrimidin-4-yl]amino]-1-methylquinolin-3-yl]oxyacetic acid
These similar compounds might share certain reactive sites but differ in their overall chemical properties and biological activities due to variations in their structural framework.
Hopefully, this article provides a thorough understanding of 2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid and its various dimensions in scientific research. Have more curiosity about it?
属性
分子式 |
C23H26ClN5O4 |
|---|---|
分子量 |
471.9 g/mol |
IUPAC 名称 |
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C23H26ClN5O4/c1-13-6-14(2)11-29(10-13)23-25-9-17(24)21(27-23)26-16-4-5-18-15(7-16)8-19(22(32)28(18)3)33-12-20(30)31/h4-5,7-9,13-14H,6,10-12H2,1-3H3,(H,30,31)(H,25,26,27)/t13-,14+ |
InChI 键 |
PYSVKFXORCWXHE-OKILXGFUSA-N |
手性 SMILES |
C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)O)C)Cl)C |
规范 SMILES |
CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)O)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-Oxo-3-(piperidin-1-yl)propyl]-1-(2-phenylethyl)-1,2-dihydroquinoxalin-2-one](/img/structure/B15318012.png)

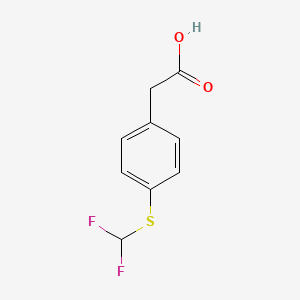
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide](/img/structure/B15318024.png)
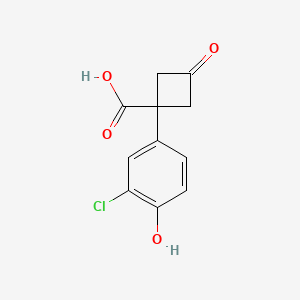
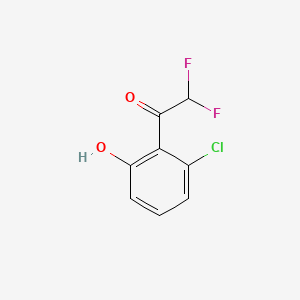
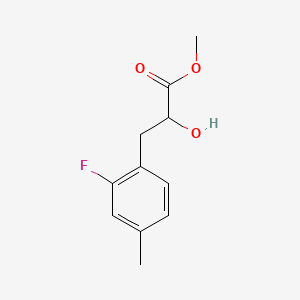
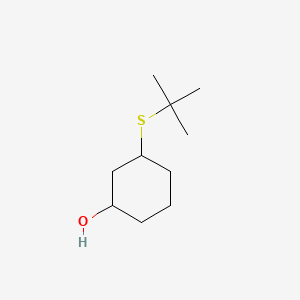


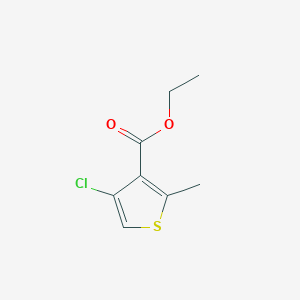
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
